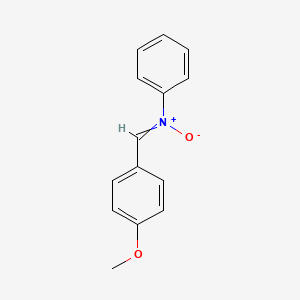
KibdeloneA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KibdeloneA is a fascinating chemical compound with a complex structure and diverse properties. It is a potent antitumor metabolite isolated from the bacterium Kibdelosporangium sp. Structurally, this compound is related to lysolipin and albofungin, but it has unique characteristics that make it a subject of significant scientific interest.
Métodos De Preparación
The synthesis of KibdeloneA involves intricate synthetic routes and specific reaction conditions While detailed synthetic routes are proprietary and often not fully disclosed, the general approach involves multi-step organic synthesis techniquesIndustrial production methods for this compound are still under development, focusing on optimizing yield and purity while minimizing environmental impact .
Análisis De Reacciones Químicas
KibdeloneA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of bonds by the addition of water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
KibdeloneA has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: It serves as a tool for investigating cellular processes and pathways, particularly those related to cancer.
Medicine: this compound is being explored for its potential as an antitumor agent, with studies focusing on its efficacy and safety in treating various types of cancer.
Industry: The compound’s unique properties make it a candidate for developing new materials and chemical processes
Mecanismo De Acción
The mechanism of action of KibdeloneA involves its interaction with specific molecular targets within cells. It exerts its effects by binding to and inhibiting key enzymes involved in cellular replication and metabolism. This inhibition leads to the disruption of critical cellular processes, ultimately resulting in cell death. The pathways involved include the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) .
Comparación Con Compuestos Similares
KibdeloneA is structurally related to lysolipin and albofungin, but it has unique features that distinguish it from these compounds. Unlike lysolipin and albofungin, this compound has a distinct set of functional groups and ring structures that confer specific biological activities. This uniqueness makes this compound a valuable compound for scientific research and potential therapeutic applications .
Similar Compounds
- Lysolipin
- Albofungin
Propiedades
Fórmula molecular |
C29H34ClNO10 |
|---|---|
Peso molecular |
592.0 g/mol |
Nombre IUPAC |
8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-4(9),7,18(23)-triene-3,5,10,24-tetrone |
InChI |
InChI=1S/C29H34ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h9-10,12-15,19,22,24,26,28,32-33,35,37H,4-8H2,1-3H3 |
Clave InChI |
FWDSKYGWDGAYGZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C2=C(C(=O)C3C(C2=O)CCC4C3C(C5C(C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13389461.png)

![N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide;hydrochloride](/img/structure/B13389469.png)




![Sodium 6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonylamino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate](/img/structure/B13389497.png)
![Acetic acid, 2-chloro-2-[2-(3-Methoxyphenyl)hydrazinylidene]-, ethyl ester](/img/structure/B13389505.png)


![(S)-2-(1-Adamantyl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetic Acid Hydrochloride](/img/structure/B13389526.png)

![3-Carboxymethyl-5-[6-(2,4-dichlorophenyl)hexyl]3-hydroxytetrahydrofuran-2-one](/img/structure/B13389546.png)
